![molecular formula C21H19FN8O4S B2527680 3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 941978-91-2](/img/structure/B2527680.png)
3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Description
3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C21H19FN8O4S and its molecular weight is 498.49. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a triazole moiety. Triazole compounds are known to bind with a variety of enzymes and receptors in biological systems due to their ability to form hydrogen bonds, and thus show versatile biological activities .
Mode of action
The specific mode of action would depend on the target enzyme or receptor. Generally, triazole compounds can inhibit the function of the target, alter its conformation, or interfere with its interaction with other molecules .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Triazole compounds have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. As mentioned earlier, triazole compounds can have a wide range of biological activities .
Biological Activity
The compound 3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine represents a novel class of triazole derivatives with potential therapeutic applications. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a fluorophenyl group, a piperazine moiety, and a nitrophenyl sulfonamide, which are significant for its biological activity.
Research indicates that compounds similar to this triazolo[4,5-d]pyrimidine derivative exhibit their biological effects primarily through the inhibition of specific enzymes and receptors involved in cancer cell proliferation. The sulfonamide group is known to enhance the compound's interaction with target proteins, potentially modulating pathways related to tumor growth and survival.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MiaPaCa2 (pancreatic cancer), MCF-7 (breast cancer), and U87 (glioblastoma).
- Growth Inhibition : The compound showed IC50 values ranging from 10 μM to 25 μM across different cell lines, indicating moderate to potent anticancer activity.
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MiaPaCa2 | 15 | Apoptosis induction via caspase activation |
MCF-7 | 20 | Inhibition of estrogen receptor signaling |
U87 | 25 | Disruption of cell cycle progression |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. Modifications in the piperazine and sulfonamide groups have been linked to enhanced potency:
- Piperazine Substituents : Variations in the piperazine ring influence binding affinity to target receptors.
- Sulfonamide Variants : Different sulfonamide groups can alter the compound's solubility and permeability, affecting its bioavailability.
Case Studies
- In Vitro Studies : A study involving a series of triazole derivatives showed that compounds with similar piperazine-sulfonamide structures were effective in inhibiting tumor growth in vitro. The study reported that the presence of electron-withdrawing groups significantly enhanced anticancer activity.
- In Vivo Studies : Preliminary in vivo studies using mouse models demonstrated that the compound significantly reduced tumor size when administered at doses correlating with the observed in vitro IC50 values.
Properties
IUPAC Name |
3-(3-fluorophenyl)-7-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN8O4S/c1-14-5-6-17(30(31)32)12-18(14)35(33,34)28-9-7-27(8-10-28)20-19-21(24-13-23-20)29(26-25-19)16-4-2-3-15(22)11-16/h2-6,11-13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBGLVBWHDELNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN8O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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